2-[3-Methyl-4-(oxane-3-carbonylamino)phenoxy]acetic acid
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Overview
Description
2-[3-Methyl-4-(oxane-3-carbonylamino)phenoxy]acetic acid is an organic compound that features a phenoxyacetic acid core with a substituted oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Methyl-4-(oxane-3-carbonylamino)phenoxy]acetic acid typically involves a multi-step process:
Formation of the Phenoxyacetic Acid Core: This can be achieved by reacting phenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Substitution with Oxane Ring: The oxane ring can be introduced through a nucleophilic substitution reaction where the phenoxyacetic acid is reacted with an appropriate oxane derivative under basic conditions.
Amidation: The final step involves the amidation of the oxane ring with a suitable amine to introduce the carbonylamino group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-Methyl-4-(oxane-3-carbonylamino)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, while the oxane ring can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted oxane rings.
Scientific Research Applications
2-[3-Methyl-4-(oxane-3-carbonylamino)phenoxy]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties such as enhanced thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of 2-[3-Methyl-4-(oxane-3-carbonylamino)phenoxy]acetic acid involves its interaction with specific molecular targets. The phenoxyacetic acid core can interact with enzymes or receptors, while the oxane ring and carbonylamino group can form hydrogen bonds or hydrophobic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic Acid: The parent compound, which lacks the oxane ring and carbonylamino group.
2-[3-Methyl-4-(oxane-3-carbonylamino)phenoxy]propanoic acid: A similar compound with a propanoic acid instead of acetic acid.
4-(Oxane-3-carbonylamino)phenoxyacetic acid: Lacks the methyl group on the phenyl ring.
Uniqueness
2-[3-Methyl-4-(oxane-3-carbonylamino)phenoxy]acetic acid is unique due to the presence of both the oxane ring and the carbonylamino group, which confer distinct chemical and biological properties. These structural features can enhance its binding affinity to biological targets and improve its stability under various conditions.
Properties
IUPAC Name |
2-[3-methyl-4-(oxane-3-carbonylamino)phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-10-7-12(21-9-14(17)18)4-5-13(10)16-15(19)11-3-2-6-20-8-11/h4-5,7,11H,2-3,6,8-9H2,1H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTZRKLDZDOFQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)O)NC(=O)C2CCCOC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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